molecular formula C12H17N5O B13950838 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine CAS No. 60560-10-3

2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine

Cat. No.: B13950838
CAS No.: 60560-10-3
M. Wt: 247.30 g/mol
InChI Key: YGXRGUVJORFSCM-UHFFFAOYSA-N
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Description

2-tert-Butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine (CAS: 60560-10-3) is a substituted guanidine derivative featuring a tert-butyl group, a cyano group, and a 6-methoxypyridin-3-yl moiety. Guanidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-modulating properties . This compound’s unique substituents likely influence its reactivity, solubility, and interactions with biological targets.

Properties

CAS No.

60560-10-3

Molecular Formula

C12H17N5O

Molecular Weight

247.30 g/mol

IUPAC Name

2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine

InChI

InChI=1S/C12H17N5O/c1-12(2,3)17-11(15-8-13)16-9-5-6-10(18-4)14-7-9/h5-7H,1-4H3,(H2,15,16,17)

InChI Key

YGXRGUVJORFSCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(NC#N)NC1=CN=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine typically involves multiple steps. One common method involves the reaction of tert-butylamine with a suitable precursor, such as a cyano-substituted pyridine derivative, under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

tert-Butyl (6-Methoxypyridin-2-yl)carbamate
  • Structure: Contains a tert-butyl group and a 6-methoxypyridine ring but replaces the guanidine-cyano core with a carbamate group.
  • Properties : Molecular weight 224.26 g/mol (C₁₁H₁₆N₂O₃). Used in synthetic intermediates for pharmaceuticals. The carbamate group confers hydrolytic stability compared to the reactive guanidine core .
Polyhexamethylene Biguanidine (PHMB)
  • Structure : A polymeric guanidine with repeating biguanidine units.
  • Properties: Broad-spectrum antimicrobial agent, widely used in disinfectants. Unlike 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine, PHMB’s polymeric nature enhances membrane disruption in bacteria .
Streptomycin
  • Structure: Aminoglycoside antibiotic containing a guanidine group within a complex glycosidic framework.
  • Properties: Targets bacterial ribosomes. The guanidine moiety in streptomycin is critical for binding to RNA, whereas the tert-butyl and methoxypyridine groups in 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine may enable distinct target interactions .

Functional Analogues

2(3)-tert-Butyl-4-hydroxyanisole (BHA)
  • Structure : Contains a tert-butyl group and a methoxy-substituted aromatic ring but lacks a guanidine core.
  • Properties: Antioxidant and inducer of glutathione S-transferases (GSTs). BHA elevates GST activity 5- to 10-fold in mice, a mechanism linked to detoxification of electrophiles.
Novel Guanidine Polymers (L. Qian et al., 2008)
  • Structure : Polymerized guanidine derivatives with alkyl or aromatic side chains.
  • Properties: Exhibited 100% growth inhibition against E. coli and S. aureus at 1 wt.% concentration. The monomeric structure of 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine may limit its efficacy compared to polymeric analogues but could enhance solubility and pharmacokinetics .

Mechanistic Insights

  • Guanidine Hydrochloride Interactions: Studies on ShlA proteins demonstrated that guanidine hydrochloride (6 M) inactivates mutant hemolysins, suggesting guanidine derivatives like 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine may exhibit concentration-dependent effects on protein stability or activity .

Biological Activity

2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine is a compound of interest due to its potential biological applications, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H16N4O\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}

This structure includes a tert-butyl group, a cyano group, and a methoxypyridine moiety, which contribute to its biological interactions.

The biological activity of 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine is primarily attributed to its role as a modulator of various biochemical pathways. It has been studied for its potential as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in several diseases, including cancer.

Inhibition of PRMT5

Research indicates that this compound acts as a selective inhibitor of PRMT5, leading to the modulation of gene expression and cellular processes. PRMT5 is crucial for the methylation of arginine residues on histones and non-histone proteins, influencing transcriptional regulation and cell proliferation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine:

Biological Activity Effect Reference
PRMT5 InhibitionDecreased cell proliferation
Cytotoxicity in cancer cellsInduces apoptosis
Anti-inflammatory effectsReduces cytokine production

Case Studies

  • Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine significantly inhibited cell growth by inducing apoptosis. The mechanism was linked to the downregulation of PRMT5 activity, leading to changes in gene expression profiles associated with tumor progression.
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in inflammatory diseases.

Research Findings

Recent studies have highlighted the following key findings regarding the compound's biological activity:

  • Selective Targeting : The compound exhibits selective inhibition of PRMT5 over other methyltransferases, indicating a promising therapeutic window for targeting specific pathways without broad-spectrum effects.
  • Synergistic Effects : When combined with other chemotherapeutic agents, 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine demonstrated enhanced efficacy in reducing tumor size in xenograft models.

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